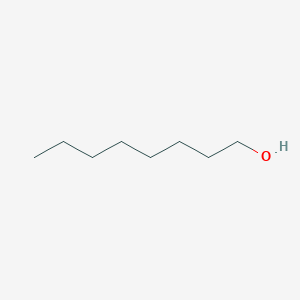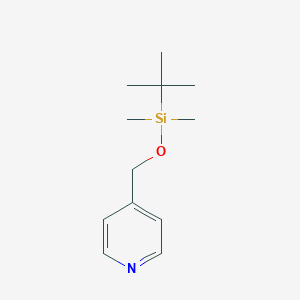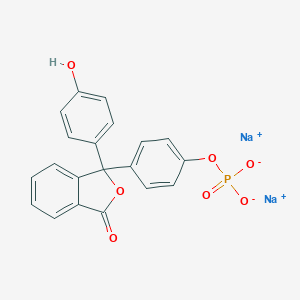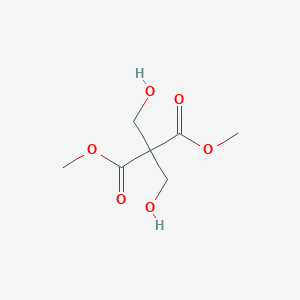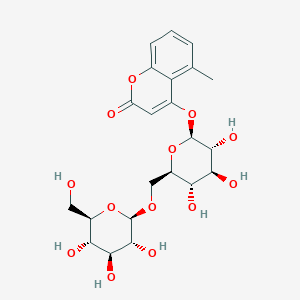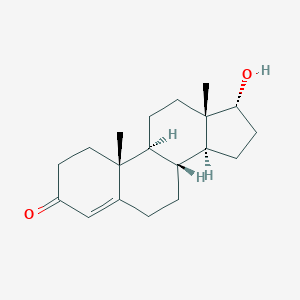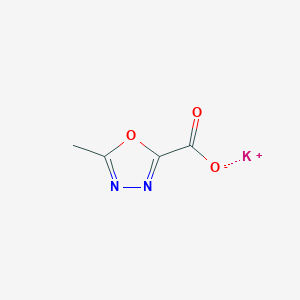![molecular formula C26H50O7S B028550 [(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate CAS No. 570414-09-4](/img/structure/B28550.png)
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate
Overview
Description
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate is a chemical compound with the molecular formula C26H50O7S and a molecular weight of 506.74 g/mol . This compound is primarily used in proteomics research and is known for its solubility in dichloromethane, ethyl acetate, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of protective groups like isopropylidene to shield the hydroxyl groups during the reaction .
Industrial Production Methods
it is generally produced in research laboratories for specific scientific applications .
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound .
Scientific Research Applications
(2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate is widely used in scientific research, particularly in the field of proteomics. It is utilized for:
Protein Modification: The compound is used to modify proteins for various analytical techniques.
Biological Studies: It is employed in studies involving biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modifying their structure and function .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-1,2,3,4,5-Nonadecanepentol 3-Methanesulfonate: This compound has a similar structure but differs in the number of hydroxyl groups and their positions.
(2R,3R,4R,5R)-1,2,4,5-Tetrahydroxy-3-nonadecanyl Methanesulfonate: Another similar compound with different hydroxyl group arrangements.
Uniqueness
The uniqueness of (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate lies in its specific protective groups and the methanesulfonate functionality, which make it particularly useful for targeted protein modifications and other specialized applications .
Properties
IUPAC Name |
[(R)-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-[(4R,5R)-2,2-dimethyl-5-tetradecyl-1,3-dioxolan-4-yl]methyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O7S/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23(32-26(4,5)30-21)24(33-34(6,27)28)22-20-29-25(2,3)31-22/h21-24H,7-20H2,1-6H3/t21-,22-,23-,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGGUACWWXGPES-MOUTVQLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC1C(OC(O1)(C)C)C(C2COC(O2)(C)C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H]1[C@@H](OC(O1)(C)C)[C@@H]([C@H]2COC(O2)(C)C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454864 | |
| Record name | (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570414-09-4 | |
| Record name | (2R,3R,4R,5R)-1,2:4,5-Di-O-isopropylidene-3-nonadecanol Methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine](/img/structure/B28479.png)

